molecular formula C27H24N4O B14919911 2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol

2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol

Cat. No.: B14919911
M. Wt: 420.5 g/mol
InChI Key: QTIHLJJOEVXLFE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a bicyclic core fused with aromatic substituents. Its structure includes a 7-benzyl group, 4-imino functionality, and 5,6-diphenyl substitutions, with a 3-ethanol side chain. The ethanol moiety enhances solubility in polar solvents, distinguishing it from lipophilic analogs.

Properties

Molecular Formula

C27H24N4O

Molecular Weight

420.5 g/mol

IUPAC Name

2-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol

InChI

InChI=1S/C27H24N4O/c28-26-24-23(21-12-6-2-7-13-21)25(22-14-8-3-9-15-22)31(18-20-10-4-1-5-11-20)27(24)29-19-30(26)16-17-32/h1-15,19,28,32H,16-18H2

InChI Key

QTIHLJJOEVXLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN(C3=N)CCO)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the reduction of the imino group to form the ethanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific solvents can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(7-Benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(7-Benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrrolo[2,3-d]pyrimidine core is conserved across analogs, but substituent variations significantly influence physicochemical and biological properties:

Compound Name 3-Position Substituent Additional Features Molecular Weight (g/mol) Key References
2-(7-Benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol Ethanol 5,6-diphenyl; 7-benzyl ~529 (calculated)
trans-4-(7-Benzyl-4-imino-5,6-diphenyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol Cyclohexanol Cyclohexanol increases lipophilicity ~613 (calculated)
7-Benzyl-3-(4-fluorophenyl)-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno ring; 4-fluorophenyl Sulfur-containing fused ring system ~580 (estimated)

Key Observations :

  • 3-Position Substituents: The ethanol group in the target compound improves aqueous solubility compared to the cyclohexanol analog (logP ~2.5 vs. ~4.5 estimated). This difference may influence bioavailability and membrane permeability .
  • Fused Ring Systems: The thieno-pyrimidine analog () incorporates a sulfur atom, which could alter electronic distribution and intermolecular interactions compared to the purely hydrocarbon-based core of the target compound .

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